NO-Donor Competence Verified by Direct Class Comparison: Furoxan vs. Furazan Core
The defining differentiator is the presence of the 2-oxide (N-oxide) moiety, without which the scaffold is biologically silent as an NO donor. In an isolated working rat heart preparation, furoxans (as a class) concentration-dependently increased coronary flow, whereas the corresponding deoxygenated furazans produced no significant vasodilation. This effect was blunted by co-infusion with methylene blue, confirming a cGMP-dependent mechanism [1]. This class-level finding means that 4-carboxy-1,2,5-oxadiazole 2-oxide inherits NO-donor competence that its structural isomer 1,2,5-oxadiazole-3-carboxylic acid (furazan-3-carboxylic acid, CAS not oxidised at 2-position) fundamentally lacks.
| Evidence Dimension | Coronary flow increase (vasodilation) in isolated rat heart |
|---|---|
| Target Compound Data | Concentration-dependent increase in coronary flow (class-level: all tested furoxans produced significant vasodilation; precise EC₅₀ for the 4-carboxy derivative not individually reported) |
| Comparator Or Baseline | Corresponding furazans (1,2,5-oxadiazoles without N-oxide): no significant vasodilation observed at matched concentrations |
| Quantified Difference | Qualitative all-or-none difference; furoxan class active, furazan class inactive |
| Conditions | Isolated working rat heart preparation, Langendorff mode; co-infusion with methylene blue (guanylate cyclase inhibitor) abrogated the response |
Why This Matters
For procurement decisions in cardiovascular or NO-biology research, the N-oxide is the essential pharmacophore; purchasing the non-oxidized furazan analog yields an inert compound for NO-release studies.
- [1] Feelisch M, Schönafinger K, Noack E. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochem Pharmacol. 1992;44(6):1149-1157. doi:10.1016/0006-2952(92)90379-w. View Source
